2-Chloro-5-{[isopropyl(methyl)amino]sulfonyl}benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-[methyl(propan-2-yl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-7(2)13(3)18(16,17)8-4-5-10(12)9(6-8)11(14)15/h4-7H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMZQGCWEFDASK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368929 | |
| Record name | 2-chloro-5-{[isopropyl(methyl)amino]sulfonyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24834815 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
92316-53-5 | |
| Record name | 2-chloro-5-{[isopropyl(methyl)amino]sulfonyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-{[isopropyl(methyl)amino]sulfonyl}benzoic acid typically involves multiple steps. One common method includes the chlorination of a benzoic acid derivative followed by sulfonation and subsequent amination . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-{[isopropyl(methyl)amino]sulfonyl}benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acid derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
2-Chloro-5-{[isopropyl(methyl)amino]sulfonyl}benzoic acid is used in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-5-{[isopropyl(methyl)amino]sulfonyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Research Implications
- Substituent Effects: The choice of sulfonamide substituent (alkyl vs. aryl) directly impacts acidity, solubility, and intermolecular interactions. For instance, fluorinated analogs like Sulpiride Impurity 21 may exhibit enhanced metabolic stability due to fluorine’s resistance to oxidation .
- Applications: The target compound’s balanced lipophilicity makes it a candidate for drug delivery systems, whereas bulkier analogs (e.g., CAS 735269-97-3) may target specific enzymatic pathways due to steric effects .
- Data Gaps: Critical properties such as solubility, melting points, and biological activity remain unreported for many analogs, underscoring the need for further experimental studies.
Biological Activity
2-Chloro-5-{[isopropyl(methyl)amino]sulfonyl}benzoic acid, also known by its CAS number 92316-53-5, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₁₁H₁₄ClNO₄S
- Molecular Weight : 291.75 g/mol
- IUPAC Name : 2-chloro-5-[methyl(propan-2-yl)sulfamoyl]benzoic acid
The biological activity of this compound is primarily attributed to its interaction with specific proteins involved in apoptosis regulation. Notably, it has shown binding affinity to anti-apoptotic Bcl-2 family proteins, such as Mcl-1 and Bfl-1. These proteins are crucial in cancer cell survival, making them significant targets for therapeutic intervention.
Binding Affinity
Recent studies have demonstrated that this compound exhibits equipotent binding to Mcl-1 and Bfl-1 with inhibition constants (K_i) around 100 nM, indicating a strong potential for use in cancer therapies targeting these proteins .
Anticancer Properties
The compound's ability to inhibit anti-apoptotic proteins positions it as a promising candidate in cancer treatment. The selective targeting of Mcl-1 and Bfl-1 can potentially induce apoptosis in cancer cells that rely on these proteins for survival.
Table 1: Binding Affinity of this compound
| Protein Target | Binding Affinity (K_i) | Selectivity |
|---|---|---|
| Mcl-1 | 100 nM | High |
| Bfl-1 | 100 nM | High |
| Bcl-2 | >20-fold selectivity | Low |
Case Studies
- Lymphoma Cell Lines : In experimental models using lymphoma cell lines, the compound demonstrated significant efficacy in reducing cell viability through the induction of apoptosis. The dual-targeting mechanism allowed for enhanced therapeutic effects compared to single-target inhibitors .
- In Vivo Studies : Preliminary in vivo studies indicated that administration of the compound led to tumor regression in xenograft models, further supporting its potential as an anticancer agent. The combination of structural modifications and targeted action against key survival pathways presents a novel approach to cancer therapy .
Research Findings
Research has indicated that the structural features of this compound are critical for its biological activity. The presence of the sulfonamide group enhances its binding interactions with target proteins, while the chlorinated benzoic acid framework contributes to its overall stability and reactivity in biological systems.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-Chloro-5-{[isopropyl(methyl)amino]sulfonyl}benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sulfonylation of a chlorobenzoic acid precursor. A common approach involves reacting 2-chloro-5-sulfamoylbenzoic acid with isopropyl(methyl)amine under reflux in a polar aprotic solvent (e.g., DMF or THF) at 80–100°C for 12–24 hours. Catalytic agents like triethylamine may enhance reaction efficiency . Control of temperature and stoichiometric ratios (e.g., 1:1.2 molar ratio of sulfamoyl precursor to amine) is critical to minimize side products such as 2,4-dichlorobenzoic acid impurities .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is recommended for purity assessment, particularly to detect sulfonamide-related impurities . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with characteristic peaks for the isopropyl-methylamine moiety (δ 1.2–1.4 ppm for CH₃ groups) and sulfonyl group (δ 3.1–3.3 ppm) . Mass spectrometry (ESI-MS) further validates molecular weight accuracy .
Q. What are the solubility properties of this compound in common laboratory solvents?
- Methodological Answer : The compound exhibits limited solubility in water (<1 mg/mL) but dissolves readily in dimethyl sulfoxide (DMSO) and methanol. For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in aqueous buffers (e.g., PBS) with <1% DMSO to avoid cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, incubation time). For receptor-binding studies (e.g., dopamine D2 or serotonin 5-HT3), standardize ligand concentrations (1–10 µM) and validate results using orthogonal methods like radioligand displacement assays . Cross-reference data with structurally analogous sulfonamides (e.g., bumetanide derivatives) to identify structure-activity relationships (SARs) .
Q. What strategies are effective for identifying and quantifying trace impurities in synthesized batches?
- Methodological Answer : Employ ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) for impurity profiling. Key impurities include 2,4-dichlorobenzoic acid (retention time ~8.2 min) and residual isopropyl(methyl)amine (retention time ~4.5 min) . Quantify impurities against certified reference standards (e.g., EP-grade impurities) with detection limits ≤0.1% .
Q. How can computational modeling optimize the pharmacological targeting of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to target receptors. Use crystal structures of homologous receptors (e.g., PDB: 5T1A for 5-HT3) to model interactions with the sulfonyl and chloro substituents. Density functional theory (DFT) calculations further elucidate electronic properties influencing bioavailability .
Q. What safety protocols are critical for handling this compound in vitro and in vivo studies?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. For in vivo administration (e.g., rodent models), limit exposure to ≤50 mg/kg body weight and monitor for acute toxicity (e.g., respiratory distress). Dispose of waste via certified chemical disposal services, adhering to EPA guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
